molecular formula C7H3BrN4 B6202228 2-azido-5-bromobenzonitrile CAS No. 1262111-13-6

2-azido-5-bromobenzonitrile

Cat. No. B6202228
CAS RN: 1262111-13-6
M. Wt: 223
InChI Key:
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Description

2-Azido-5-bromobenzonitrile, also known as 2-azidobenzonitrile or 2-azidobenzonitrile, is an organic compound with the molecular formula C6H3BrN3. It is a colorless crystalline solid that has a melting point of 129-130°C. The compound has been studied for its potential applications in organic synthesis, biochemistry, and medical research.

Mechanism of Action

The mechanism of action of 2-azido-5-bromobenzonitrile is not well understood. It is believed to be an electrophile, meaning it can react with nucleophiles such as amines and thiols. The reaction proceeds through a nucleophilic substitution reaction, with the azide group acting as the nucleophile and the bromobenzonitrile acting as the electrophile.
Biochemical and Physiological Effects
2-Azido-5-bromobenzonitrile has been studied for its potential biochemical and physiological effects. It has been found to have antifungal activity and to inhibit the growth of certain bacteria. In addition, it has been found to possess anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

2-Azido-5-bromobenzonitrile has several advantages and limitations for lab experiments. It is a relatively inexpensive reagent and can be synthesized in a straightforward manner. In addition, it is stable in air and can be stored for extended periods of time. However, it is highly reactive and can be dangerous to handle.

Future Directions

There are several potential future directions for the use of 2-azido-5-bromobenzonitrile. It could be used as a reagent in organic synthesis, as a ligand for the preparation of metal complexes, and as a catalyst for the synthesis of organic compounds. It could also be used as a substrate for the study of enzymatic reactions, as a reagent for the preparation of polymers, and as a reagent for the preparation of peptides. In addition, it could be further investigated for its potential biochemical and physiological effects, such as its antifungal and antibacterial properties, as well as its anti-inflammatory and analgesic properties. Finally, further research could be conducted to determine the exact mechanism of action of 2-azido-5-bromobenzonitrile.

Synthesis Methods

2-Azido-5-bromobenzonitrile can be synthesized via the nucleophilic substitution of 5-bromobenzonitrile with sodium azide. The reaction is conducted in an aqueous solution of sodium azide and 5-bromobenzonitrile at room temperature. The reaction proceeds in the presence of a base, such as sodium hydroxide, and the product is isolated by filtration.

Scientific Research Applications

2-Azido-5-bromobenzonitrile has been used in a variety of scientific research applications. It has been employed as a reagent in organic synthesis, as a ligand for the preparation of metal complexes, and as a catalyst for the synthesis of organic compounds. In addition, it has been used as a substrate for the study of enzymatic reactions, as a reagent for the preparation of polymers, and as a reagent for the preparation of peptides.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-azido-5-bromobenzonitrile involves the bromination of 2-azido-5-nitrobenzonitrile followed by reduction of the nitro group to an amino group and subsequent diazotization and Sandmeyer reaction to introduce the bromine atom.", "Starting Materials": ["2-azido-5-nitrobenzonitrile", "hydrobromic acid", "sodium nitrite", "copper powder", "concentrated hydrochloric acid", "sodium nitrite", "copper powder", "sodium bromide", "concentrated sulfuric acid"], "Reaction": ["1. Bromination: 2-azido-5-nitrobenzonitrile is dissolved in hydrobromic acid and stirred at room temperature for several hours to yield 2-azido-5-bromo-3-nitrobenzonitrile.", "2. Reduction: The nitro group is reduced to an amino group using copper powder and concentrated hydrochloric acid.", "3. Diazotization: The amino group is diazotized using sodium nitrite and hydrochloric acid to yield the diazonium salt.", "4. Sandmeyer reaction: The diazonium salt is reacted with sodium bromide and concentrated sulfuric acid to introduce the bromine atom and yield 2-azido-5-bromobenzonitrile."] }

CAS RN

1262111-13-6

Molecular Formula

C7H3BrN4

Molecular Weight

223

Purity

95

Origin of Product

United States

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